molecular formula C9H8IN3 B2406157 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole CAS No. 2287317-13-7

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole

Cat. No.: B2406157
CAS No.: 2287317-13-7
M. Wt: 285.088
InChI Key: YKAMNOMIMXIERS-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the iodophenyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole typically involves the reaction of 3-iodoaniline with methyl isothiocyanate, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Iodophenyl)-1-methyl-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and protein functions. Additionally, the iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Iodophenyl)-1-methyl-1,2,4-triazole: Similar structure but with the iodine atom in the para position.

    5-(3-Bromophenyl)-1-methyl-1,2,4-triazole: Bromine instead of iodine, affecting its reactivity and applications.

    5-(3-Chlorophenyl)-1-methyl-1,2,4-triazole: Chlorine instead of iodine, leading to different chemical properties.

Uniqueness

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make this compound particularly useful in specific chemical reactions and applications.

Properties

IUPAC Name

5-(3-iodophenyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAMNOMIMXIERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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